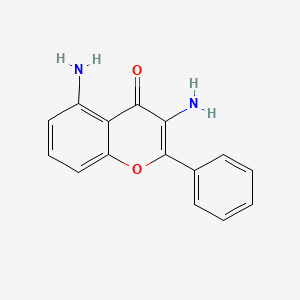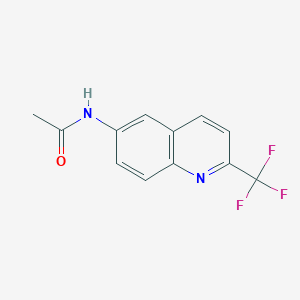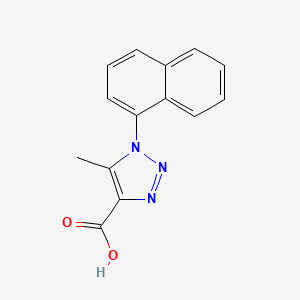![molecular formula C11H14N2O3S B11865575 (1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone CAS No. 190013-22-0](/img/structure/B11865575.png)
(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Dioxa-8-azaspiro[45]decan-8-yl)(thiazol-5-yl)methanone is a complex organic compound that features a spirocyclic structure with both oxygen and nitrogen atoms incorporated into its framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxa-8-azaspiro[4One common approach is to start with the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane, which can be achieved through the reaction of piperidone with ethylene glycol under acidic conditions . The thiazole ring can then be introduced via a condensation reaction with a suitable thiazole precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(thiazol-5-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Propiedades
Número CAS |
190013-22-0 |
|---|---|
Fórmula molecular |
C11H14N2O3S |
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1,3-thiazol-5-yl)methanone |
InChI |
InChI=1S/C11H14N2O3S/c14-10(9-7-12-8-17-9)13-3-1-11(2-4-13)15-5-6-16-11/h7-8H,1-6H2 |
Clave InChI |
HACSLIMIURXCBN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12OCCO2)C(=O)C3=CN=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)

![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)



![6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11865571.png)
